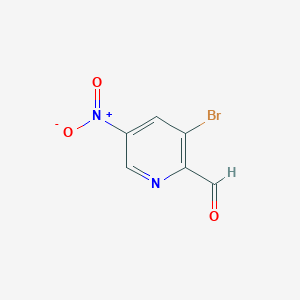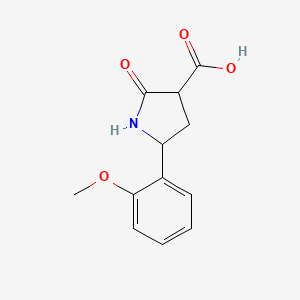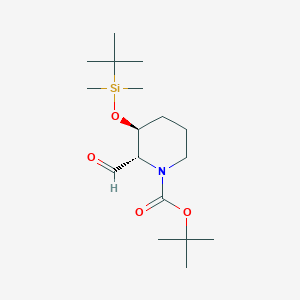
tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a formyl group and a tert-butyldimethylsilyl ether. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the piperidine ring, followed by the introduction of the formyl group and the tert-butyldimethylsilyl ether. The reaction conditions often involve the use of strong bases and protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyldimethylsilyl ether can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tert-butyldimethylsilyl ether can be cleaved under acidic or basic conditions to reveal a reactive hydroxyl group. These interactions enable the compound to act as a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- tert-Butyl (2S,3S)-3-hydroxy-2-formylpiperidine-1-carboxylate
- tert-Butyl (2S,3S)-3-((trimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2S,3S)-3-((tert-butyldimethylsilyl)oxy)-2-formylpiperidine-1-carboxylate lies in its combination of a formyl group and a tert-butyldimethylsilyl ether on the piperidine ring. This combination provides a unique reactivity pattern that can be exploited in various synthetic applications .
Properties
Molecular Formula |
C17H33NO4Si |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H33NO4Si/c1-16(2,3)21-15(20)18-11-9-10-14(13(18)12-19)22-23(7,8)17(4,5)6/h12-14H,9-11H2,1-8H3/t13-,14+/m1/s1 |
InChI Key |
BFFAILKHXJJDGN-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


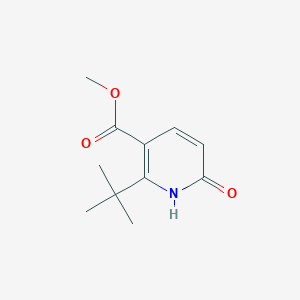
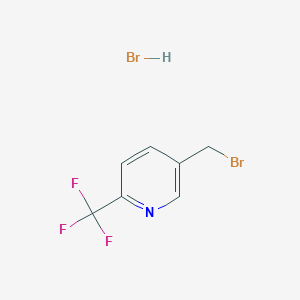
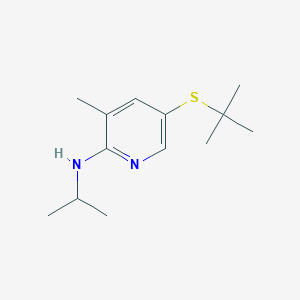
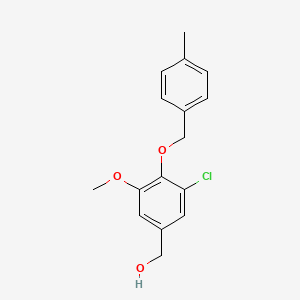

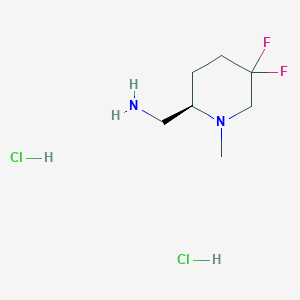
![2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13000086.png)
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13000091.png)
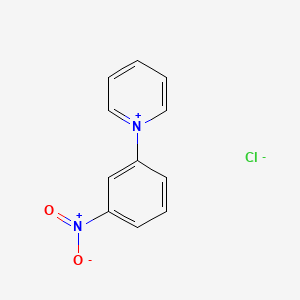
![(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13000098.png)

